REACTION_CXSMILES
|
C[C:2]1[N:7]=[C:6]2[N:8](CC3C=CC(NCCC)=CC=3)[C:9](CC)=[N:10][C:5]2=[C:4](C)[CH:3]=1.BrC1C=CC=CC=1CC(OC)=O>>[NH:10]1[C:5]2[C:6](=[N:7][CH:2]=[CH:3][CH:4]=2)[N:8]=[CH:9]1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C2C(=N1)N(C(=N2)CC)CC2=CC=C(C=C2)NCCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
acid synthesis
|
Type
|
CUSTOM
|
Details
|
Standard workup and purification by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC2=NC=CC=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]1[N:7]=[C:6]2[N:8](CC3C=CC(NCCC)=CC=3)[C:9](CC)=[N:10][C:5]2=[C:4](C)[CH:3]=1.BrC1C=CC=CC=1CC(OC)=O>>[NH:10]1[C:5]2[C:6](=[N:7][CH:2]=[CH:3][CH:4]=2)[N:8]=[CH:9]1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C2C(=N1)N(C(=N2)CC)CC2=CC=C(C=C2)NCCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
acid synthesis
|
Type
|
CUSTOM
|
Details
|
Standard workup and purification by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC2=NC=CC=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |